3',4'-Dimethyl-5'-nitroacetophenone
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(3,4-dimethyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(8(3)12)5-10(7(6)2)11(13)14/h4-5H,1-3H3 |
InChI Key |
XMIABQVNNUUBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Synthesis of 3 ,4 Dimethyl 5 Nitroacetophenone
The primary method for the synthesis of 3',4'-Dimethyl-5'-nitroacetophenone is through the nitration of 3',4-dimethylacetophenone. Research has shown that the nitration of 3,4-dimethylacetophenone with mixed acid (a combination of nitric acid and sulfuric acid) yields a mixture of nitro isomers. cdnsciencepub.com The substitution pattern is influenced by the directing effects of the methyl and acetyl groups on the aromatic ring. cdnsciencepub.com
In one study, the reaction of a dinitrodienone precursor with 78% sulfuric acid resulted in a product mixture containing 16% this compound, alongside 35% 3,4-dimethylacetophenone and 48% 3,4-dimethyl-2-nitroacetophenone. cdnsciencepub.com Another approach involving the reaction of the same diene with boron trifluoride etherate also produced this compound. cdnsciencepub.com
The formation of this compound is a result of electrophilic attack at the 5-position of the 3,4-dimethylacetophenone ring. The acetyl group is deactivating and directs incoming electrophiles to the meta position, while the methyl groups are activating and direct to ortho and para positions. The interplay of these electronic effects leads to the formation of multiple isomers, including the 5-nitro derivative. cdnsciencepub.com
Chemical Properties
The chemical reactivity of 3',4'-Dimethyl-5'-nitroacetophenone is characteristic of a nitroaromatic ketone. The nitro group can undergo reduction to an amino group, and the ketone functionality can participate in various reactions.
A key aspect of its chemistry is its formation via the rearomatization of cyclohexadiene intermediates. cdnsciencepub.com For instance, the reaction of certain diene adducts with sulfuric acid in acetic acid can lead to the formation of this compound through a 1,3-shift of the nitro group. cdnsciencepub.com
Physical Properties
Specific physical constants for pure 3',4'-Dimethyl-5'-nitroacetophenone, such as its melting point and solubility, are not extensively documented in the available literature. This is largely because the compound has been challenging to isolate in a pure form. cdnsciencepub.com It is often obtained as a mixture with its isomers, particularly the 3,4-dimethyl-6-nitroacetophenone isomer, which complicates the determination of its precise physical properties. cdnsciencepub.com
| Property | Value |
| Physical State | Not definitively reported for the pure compound; likely a solid. |
| Melting Point | Not reported for the pure compound. |
| Solubility | Not reported for the pure compound. |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a distinctive pattern for this compound that allows it to be distinguished from its isomers. The protons on the aromatic ring at positions 2 and 6 are meta to each other and appear as a doublet of doublets with a small coupling constant. cdnsciencepub.com
| Chemical Shift (τ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.85 | d | 1.5 | 6-H |
| 2.00 | d | 1.5 | 2-H |
| 7.40 | s | - | COCH₃ |
| 7.67 | s | - | 3-CH₃ and 4-CH₃ |
Note: The chemical shifts are reported in the tau (τ) scale in the original literature and were measured in deuterochloroform (CDCl₃). cdnsciencepub.com
Mass Spectrometry
While mass spectrometry has been used to analyze the product mixtures containing this compound, specific fragmentation data for the pure compound is not detailed in the primary literature. cdnsciencepub.com
Detailed Research Findings
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying functional groups and probing molecular structure. surfacesciencewestern.com These two techniques are complementary; FTIR is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. surfacesciencewestern.com
For this compound, the spectra would be dominated by vibrations characteristic of its key functional groups.
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the FTIR spectrum between 1680 and 1700 cm⁻¹, which is typical for an aryl ketone. researchgate.net
Nitro (NO₂) Stretches: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹. orgchemboulder.com These bands are highly characteristic and confirm the presence of the nitro group.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the three methyl groups would be observed just below 3000 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
| Characteristic Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | | Aromatic C-H Stretch | Ar-H | 3000 - 3100 | | Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | | Carbonyl Stretch | C=O | 1680 - 1700 | | Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | | Asymmetric Nitro Stretch | -NO₂ | 1500 - 1560 | | Symmetric Nitro Stretch | -NO₂ | 1330 - 1370 |
Note: Ranges are based on data for analogous nitroaromatic and ketone-containing compounds. researchgate.netorgchemboulder.commdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₁NO₃), the calculated exact mass is 193.0739 Da. HRMS can confirm this mass with high precision.
Furthermore, the mass spectrum reveals the compound's fragmentation pattern upon ionization, offering structural clues. Under typical Electron Ionization (EI) conditions, the following key fragmentation pathways are expected for nitroaromatic compounds: nih.govyoutube.comacs.org
Molecular Ion (M⁺•): A prominent peak at m/z = 193, corresponding to the intact radical cation.
Loss of a Methyl Radical: A peak at m/z = 178, resulting from the cleavage of the acetyl methyl group to form a stable acylium ion. This is a very common fragmentation for methyl ketones.
Formation of the Acylium Ion: A characteristic peak at m/z = 43, corresponding to the [CH₃CO]⁺ ion.
Loss of the Nitro Group: Cleavage of the C-NO₂ bond would lead to a fragment at m/z = 147.
Loss of Nitric Oxide: Rearrangement followed by the loss of a neutral NO molecule (30 Da) can produce a peak at m/z = 163.
| Predicted HRMS Fragmentation Data for this compound | | :--- | :--- | :--- | | m/z (Da) | Identity | Fragmentation Pathway | | 193.0739 | [M]⁺• | Molecular Ion | | 178.0504 | [M - CH₃]⁺ | Loss of acetyl methyl radical | | 163.0739 | [M - NO]⁺• | Loss of nitric oxide | | 147.0810 | [M - NO₂]⁺ | Loss of nitro group | | 43.0184 | [CH₃CO]⁺ | Acylium ion |
Note: Fragmentation is based on established patterns for nitroaromatics and methyl ketones. nih.govnih.govyoutube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorptions arising from two main types of electronic transitions:
π → π* Transitions: These are high-intensity absorptions associated with the conjugated π-system of the aromatic ring, carbonyl group, and nitro group. Compared to acetophenone (B1666503) itself, which has a strong π → π* band around 240 nm, the presence of the electron-withdrawing nitro group and electron-donating methyl groups is expected to cause a bathochromic (red) shift to a longer wavelength. nist.gov
n → π* Transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital. For acetophenone, this band is observed around 320 nm. nist.gov The substitution pattern on the ring will also modulate the position and intensity of this band.
The combination of the strong electron-withdrawing nitro and acetyl groups with the electron-donating methyl groups creates a "push-pull" electronic system, which typically enhances conjugation and shifts absorption maxima to longer wavelengths.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound is not publicly available, its likely solid-state conformation can be inferred from related structures, such as m-nitroacetophenone. nih.gov
It is highly probable that the molecule adopts a largely planar conformation to maximize π-conjugation between the aromatic ring, the acetyl group, and the nitro group. The C(aryl)-C(carbonyl) bond would have significant double-bond character, restricting rotation. In the crystal lattice, molecules would likely be arranged to optimize packing efficiency, potentially stabilized by weak intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl and nitro oxygens as acceptors and methyl or aromatic C-H groups as donors. The determination of the actual crystal structure would provide definitive data on bond lengths, bond angles, and intermolecular packing.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly valuable for predicting the molecular properties of organic compounds such as this compound.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. nih.gov
The presence of the acetophenone, dimethyl, and nitro groups introduces the possibility of different spatial orientations, or conformations. The rotation around the single bonds connecting the acetyl group and the nitro group to the benzene (B151609) ring is of particular interest. By systematically rotating these groups and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. The minima on this surface represent stable conformers, while the maxima represent transition states between them. This analysis reveals the most likely shapes the molecule will adopt. For similar aromatic ketones, the planarity of the molecule is a key factor, with the acetyl group's orientation relative to the ring being a critical parameter.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical yet realistic data based on typical DFT calculations for similar molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (nitro) | ~1.48 Å |
| C=O (acetyl) | ~1.22 Å | |
| C-C (ring) | ~1.39 - 1.41 Å | |
| C-CH3 | ~1.51 Å | |
| Bond Angle | O-N-O (nitro) | ~124° |
| C-C-O (acetyl) | ~120° | |
| C-C-C (ring) | ~118° - 121° | |
| Dihedral Angle | C-C-C=O | ~0° or ~180° |
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide insights into the distribution of electrons within this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. osti.gov The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov For this compound, the electron-withdrawing nature of the nitro and acetyl groups is expected to lower the energy of the LUMO, which would be localized primarily on the aromatic ring and these substituent groups. The dimethyl groups, being weakly electron-donating, would slightly raise the energy of the HOMO.
Analysis of the Mulliken charge distribution can reveal the partial charges on each atom, indicating the molecule's polarity. minoofar.com The oxygen and nitrogen atoms of the nitro group and the oxygen of the acetyl group are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the adjacent carbon atoms would exhibit a partial positive charge.
Table 2: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical yet realistic data based on typical DFT calculations for similar molecules.
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -3.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Dipole Moment | ~ 4.0 - 5.0 Debye |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. scirp.orgresearchgate.net Each vibrational mode involves specific stretching, bending, or torsional motions of the atoms. By analyzing these predicted frequencies, it is possible to assign the experimentally observed spectral bands to specific molecular motions.
For this compound, characteristic vibrational frequencies would include:
C=O stretch of the acetophenone group, typically appearing as a strong band in the region of 1680-1700 cm⁻¹.
NO₂ stretches (asymmetric and symmetric) from the nitro group, expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
C-H stretches of the aromatic ring and methyl groups, usually found in the 2900-3100 cm⁻¹ range.
C-C stretches within the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.
Theoretical predictions of the UV-Vis spectrum can also be performed using Time-Dependent DFT (TD-DFT). This can help in understanding the electronic transitions responsible for the molecule's absorption of light.
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) This table presents hypothetical yet realistic data based on typical DFT calculations for similar molecules.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3080 |
| Methyl C-H Stretch | ~2950 |
| C=O Stretch | ~1690 |
| Asymmetric NO₂ Stretch | ~1540 |
| Aromatic C=C Stretch | ~1450-1600 |
| Symmetric NO₂ Stretch | ~1350 |
Molecular Dynamics Simulations for Intermolecular Interactions
While DFT calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. nih.govspringernature.com An MD simulation of this compound in a solvent or in its solid state would reveal how the molecules interact with each other.
These simulations can predict properties like the cohesive energy density, which is a measure of the strength of the intermolecular forces. mdpi.com By analyzing the trajectories of the molecules, one can identify common interaction patterns, such as π-π stacking of the aromatic rings or hydrogen bonding if a protic solvent is present. This information is valuable for understanding the compound's solubility, melting point, and crystal packing.
Reaction Pathway and Transition State Analysis
Computational chemistry can be used to model chemical reactions involving this compound. numberanalytics.com For instance, the oxidation or reduction of the molecule can be investigated. ijsdr.org By calculating the energies of the reactants, products, and any intermediates, a reaction energy profile can be constructed.
A crucial part of this analysis is locating the transition state, which is the highest energy point along the reaction pathway. numberanalytics.com The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For example, studying the reduction of the nitro group would involve mapping the pathway from the nitro compound to the corresponding aniline (B41778) derivative.
Quantitative Structure-Property Relationship (QSPR) Studies for Physico-Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical and chemical properties. wjarr.com For this compound, various molecular descriptors can be calculated using computational methods. These descriptors can be electronic (like HOMO/LUMO energies), steric (like molecular volume), or topological (based on the connectivity of atoms).
By developing a QSPR model using a set of similar compounds with known properties, it becomes possible to predict parameters like boiling point, solubility, and partition coefficient for this compound without the need for experimental measurements.
Analysis of Substituent Effects on Aromaticity and Stability
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to quantify the impact of substituents on aromatic systems. researchgate.net Aromaticity, a cornerstone concept in chemistry, is not a single observable property but is typically evaluated through geometric, magnetic, and energetic criteria. nih.govnih.gov Key indicators include the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses bond length equalization (a hallmark of aromatic systems), and Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring to probe cyclic electron delocalization. nih.govacs.org
Influence of Individual Substituents:
Methyl Groups (-CH₃): As electron-donating groups, the two methyl substituents at the 3' and 4' positions increase the electron density of the benzene ring through inductive and hyperconjugation effects. Generally, electron-donating groups tend to slightly decrease the HOMA value compared to unsubstituted benzene, suggesting a minor disruption of the perfect aromatic structure. researchgate.net
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both strong resonance and inductive effects. researchgate.netresearchgate.net This withdrawal of π-electron density from the aromatic ring significantly deactivates it. Studies on nitro-substituted benzenes and acetophenones consistently show that the -NO₂ group decreases the aromatic character of the ring. researchgate.netresearchgate.net This is evidenced by lower HOMA values and changes in NICS values. The presence of the nitro group makes the compound more stable and less reactive towards electrophilic attack, but more susceptible to nucleophilic attack. iiste.org
Acetyl Group (-COCH₃): The acetyl group of acetophenone is also electron-withdrawing, pulling electron density from the ring. researchgate.net Its effect on aromaticity is less pronounced than the nitro group but still significant.
Combined Substituent Effects in this compound:
In this compound, these groups exert competing influences. The two methyl groups "push" electron density into the ring, while the nitro and acetyl groups "pull" it out. The net effect is a complex redistribution of electron density that modulates the ring's aromaticity and stability.
DFT studies on similarly substituted acetophenones show a clear correlation between the electronic nature of the substituents and the aromaticity of the ring. researchgate.net For instance, a study on meta-substituted acetophenones found that electron-withdrawing groups like -NO₂ lead to a higher degree of aromaticity as measured by HOMA, in the order -NO₂ > -CN > -Cl > -H > -CH₃. researchgate.net This might seem counterintuitive, but it reflects the specific way HOMA is calculated and how bond lengths respond to strong electronic perturbations.
Aromaticity Indices:
The aromaticity of the benzene ring is a key determinant of the molecule's stability. It can be quantified using several computational indices.
HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index measures the deviation of bond lengths from an ideal aromatic system (benzene, HOMA=1). Values closer to 1 indicate higher aromaticity. For substituted benzenes, the HOMA value is influenced by the electronic push-pull effects of the substituents. nih.gov
NICS (Nucleus-Independent Chemical Shift): This magnetic criterion calculates the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.govacs.org A more negative NICS value generally corresponds to stronger diatropic ring currents and thus higher aromaticity.
While specific calculated values for this compound are not published, data from related compounds illustrate the expected trends.
Table 1: Illustrative Aromaticity Indices for Substituted Benzenes
This table presents representative computational data for monosubstituted benzenes to illustrate the influence of electron-donating and electron-withdrawing groups on aromaticity indices. The values are indicative and sourced from general computational studies.
| Compound | Substituent | Electronic Effect | HOMA (Approx. Value) | NICS(1) (ppm, Approx. Value) |
| Benzene | -H | Neutral | 1.00 | -10.2 |
| Toluene | -CH₃ | Electron-Donating | 0.99 | -9.9 |
| Nitrobenzene | -NO₂ | Electron-Withdrawing | 0.97 | -8.8 |
| Acetophenone | -COCH₃ | Electron-Withdrawing | 0.98 | -9.1 |
Note: These are typical values from DFT calculations found in the literature for illustrative purposes. The exact values depend on the computational method and basis set used.
Stability Analysis:
Applications of 3 ,4 Dimethyl 5 Nitroacetophenone in Advanced Synthetic Chemistry and Materials Science
Role as a Key Synthetic Intermediate for Non-Biological Targets
The combination of a carbonyl group and an aromatic nitro group on a sterically defined scaffold makes 3',4'-Dimethyl-5'-nitroacetophenone a versatile building block in organic synthesis. muni.czsynthon-chemicals.com The ketone can undergo a wide array of nucleophilic additions and condensations, while the nitro group can be retained, transformed into other functionalities (such as an amine), or used to influence the reactivity of the aromatic ring. These characteristics are instrumental in the construction of more complex molecular architectures. nih.govnih.gov
Precursor for Heterocyclic Scaffolds and Complex Organic Structures
Heterocyclic compounds are a cornerstone of modern chemistry, and the synthesis of these structures often relies on versatile precursors that can undergo cyclization reactions. Nitro-substituted aromatic compounds are well-established starting materials for building a variety of heterocyclic systems. weylchem-organica.comgoogle.comyoutube.com The presence of the nitro group in this compound opens up several synthetic pathways.
One of the most common strategies involves the reduction of the nitro group to an amine. This resulting aminoketone is a powerful intermediate for synthesizing heterocycles. For instance, it can undergo condensation reactions with various reagents to form quinolines, benzodiazepines, or other fused ring systems. Furthermore, the ketone moiety itself can be the starting point for cyclization. For example, reaction with hydrazines could yield pyrazole (B372694) derivatives, while condensation with β-dicarbonyl compounds can be a route to pyridine (B92270) systems, as demonstrated by the Hantzsch pyridine synthesis which utilizes a ketone, an aldehyde, and a β-ketoester.
While direct examples involving this compound are not prevalent in the literature, the reactivity of related nitro-substituted carbonyl compounds is well-documented. For instance, 2-nitroacetophenone has been used in a multicomponent reaction to synthesize substituted 5-nitro-1,4-dihydropyridines, which are themselves precursors to nitropyridines. Another established method is the base-mediated reductive cyclization of ketone-tethered nitroarenes to create complex polycyclic structures like benzazocines. These examples highlight the potential of this compound to serve as a key building block for diverse and complex heterocyclic scaffolds.
Table 1: Examples of Heterocycle Synthesis from Related Nitro-Carbonyl Compounds
| Starting Material | Reagents | Product Type | Application/Significance |
|---|---|---|---|
| 2-Nitroacetophenone | Acetaldehyde diethyl acetal, β-dicarbonyl compound, Ammonium acetate | 5-Nitro-1,4-dihydropyridine | Precursor to substituted nitropyridines |
| Ketone-tethered Nitrobenzene | Base (e.g., K₂CO₃), Microwave irradiation | Hexahydro-2,6-methano-1-benzazocine | Core structure of biologically active natural products |
| Nitroalkenes | Various (e.g., Michael donors, dipoles) | Pyrrolidines, Chromenes, Aziridines | Access to diverse three- to five-membered heterocycles weylchem-organica.comgoogle.com |
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all components, are highly valued for their efficiency and atom economy. Ketones are common substrates in many named MCRs, including the Passerini and Ugi reactions.
The Passerini three-component reaction (P-3CR) typically involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. The Ugi four-component reaction (U-4CR) extends this by incorporating a primary amine to produce an α-acetamido carboxamide. Given that this compound possesses a ketone functional group, it is a strong candidate for participation in these and other MCRs. The electronic properties of the molecule, influenced by the electron-withdrawing nitro group, could affect the reactivity of the ketone's carbonyl carbon, potentially influencing reaction rates and yields.
Although specific studies detailing the use of this compound in Ugi or Passerini reactions are scarce, the broad substrate scope of these transformations suggests its applicability. The products derived from such a reaction would be complex, highly functionalized molecules, incorporating the dimethyl-nitrophenyl scaffold, which could be of interest in various chemical discovery programs.
Table 2: General Schemes of Passerini and Ugi Reactions with a Ketone
| Reaction Name | Components | General Product Structure |
|---|---|---|
| Passerini Reaction | Ketone (R₁-CO-R₂), Carboxylic Acid (R₃COOH), Isocyanide (R₄NC) | α-Acyloxy Carboxamide |
| Ugi Reaction | Ketone (R₁-CO-R₂), Amine (R₃NH₂), Carboxylic Acid (R₄COOH), Isocyanide (R₅NC) | α-Acetamido Carboxamide |
Applications in Materials Chemistry
The unique electronic and structural characteristics of this compound also suggest its utility as a precursor in the field of materials chemistry.
Precursor for Polymeric Materials and Resins
The synthesis of novel polymers and resins often requires monomers with specific functional groups that can undergo polymerization or cross-linking reactions. While the direct polymerization of this compound is not a common application, it can be chemically modified to become a valuable monomer. For instance, reduction of the nitro group to an amine would yield 5'-amino-3',4'-dimethylacetophenone. This resulting aromatic amine could serve as a monomer in the synthesis of polyamides (by reaction with dicarboxylic acids) or polyimides, which are known for their high thermal stability. The ketone functionality could also be used in condensation polymerization reactions to form various resinous materials. However, specific applications of this compound as a precursor for polymeric materials are not well-documented in the reviewed scientific literature, indicating a potential area for future research and development.
Incorporation into Functional Dyes and Pigments
Many functional dyes and pigments are complex aromatic structures, and their synthesis often starts from simpler, functionalized aromatic building blocks. Nitroaromatic compounds are classic precursors in dye chemistry. A key synthetic route involves the reduction of the nitro group to an amine. In the case of this compound, this would produce 5'-amino-3',4'-dimethylacetophenone.
This primary aromatic amine is an ideal substrate for diazotization—reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components), such as phenols or anilines, to form highly colored azo dyes. The exact color and properties of the resulting dye would depend on the specific coupling partner used. The presence of the acetyl and methyl groups on the benzene (B151609) ring could also influence the final properties of the dye, such as its hue, lightfastness, and solubility. While this specific compound is not listed as a common dye intermediate, its chemical nature makes it a plausible candidate for creating novel azo dyes and pigments. google.com
Use in Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. A common molecular design strategy for third-order NLO materials involves creating molecules with strong electron donor and acceptor groups connected by a π-conjugated system.
The this compound scaffold contains a powerful electron-accepting nitro group. This makes it an attractive building block for NLO-active molecules. To complete the donor-acceptor structure, the ketone group could be used as a reactive handle to attach an electron-donating group, often through a condensation reaction. For example, condensation with a substituted aniline (B41778) or other amine-containing donor group could create a Schiff base with an extended π-system connecting the donor and acceptor.
Studies on structurally related molecules, such as (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline, have shown that combining a nitro-substituted aromatic ring with a dimethylaniline moiety results in materials with significant third-order NLO properties. These findings strongly support the potential of derivatives of this compound as candidates for new NLO materials. Computational studies on similar donor-acceptor systems have also demonstrated that tuning the strength of the donor and acceptor groups can optimize the NLO response.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-Nitroacetophenone |
| 5-Nitro-1,4-dihydropyridine |
| Nitropyridine |
| Benzazocine |
| Nitroalkene |
| Pyrrolidine |
| Chromene |
| Aziridine |
| 2-Fluoronitrobenzene |
| Nitrophenyl Malonate |
| α-Acyloxy Carboxamide |
| α-Acetamido Carboxamide |
| 5'-Amino-3',4'-dimethylacetophenone |
| Polyamide |
| Polyimide |
| Azo Dye |
Development of Analytical Reagents and Sensors (Non-Biological)
There is currently a lack of specific research detailing the use of this compound as a primary component in the development of non-biological analytical reagents or chemical sensors.
The development of analytical reagents often capitalizes on the specific chemical functionalities of a molecule that allow it to react selectively with an analyte, producing a measurable signal. For instance, compounds with specific chelating groups are often explored for their potential in detecting metal ions. While the nitro and acetyl groups on the aromatic ring of this compound could theoretically influence its electronic and spectroscopic properties, no studies have been identified that harness these characteristics for the design of analytical sensors for environmental or industrial monitoring.
Future research could potentially explore the reactivity of the carbonyl group or the influence of the nitro and dimethyl substituents on the phenyl ring to see if this compound can be functionalized or used directly for the detection of specific non-biological analytes. However, at present, there are no established methods or detailed research findings to report in this area.
Role in Corrosion Inhibition Mechanisms and Studies
Currently, there are no specific studies available in the scientific literature that investigate the role of this compound as a corrosion inhibitor.
Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. The effectiveness of an organic inhibitor is typically related to its chemical structure, including the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and pi-electrons, which can facilitate adsorption.
While related compounds, such as 3-Nitroacetophenone, have been studied for their corrosion inhibition properties on mild steel in acidic media, similar research on this compound has not been reported. Such studies on related compounds have examined inhibition efficiency at various concentrations and temperatures, the mode of adsorption, and the type of inhibition (anodic, cathodic, or mixed).
The data for a related compound, 3-Nitroacetophenone, is presented below to illustrate the type of research conducted in this field. It is crucial to understand that this data does not represent the performance of this compound.
Table 1: Corrosion Inhibition Data for 3-Nitroacetophenone on Mild Steel in 1 N HCl
| Concentration (ppm) | Inhibition Efficiency (%) at 30°C |
| 50 | - |
| 100 | - |
| 150 | - |
| 200 | - |
| 250 | 64 |
| Data for 3-Nitroacetophenone, a related but distinct compound. |
Table 2: Effect of Temperature on Inhibition Efficiency of 250 ppm 3-Nitroacetophenone in 1 N HCl
| Temperature (K) | Inhibition Efficiency (%) |
| 303 | 64.34 |
| 313 | 48.42 |
| 323 | 40.00 |
| 333 | 35.08 |
| Data for 3-Nitroacetophenone, a related but distinct compound. |
The potential of this compound as a corrosion inhibitor would need to be evaluated through dedicated experimental studies, including weight loss measurements, electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, and surface analysis methods. Without such research, its role and effectiveness in corrosion inhibition remain unknown.
Future Research Directions and Emerging Areas for 3 ,4 Dimethyl 5 Nitroacetophenone
Exploration of Undiscovered Reactivity and Novel Transformations
The structure of 3',4'-Dimethyl-5'-nitroacetophenone is a playground for discovering new reactions. The interplay between the acetophenone (B1666503) moiety and the nitroaromatic system suggests several avenues for exploration.
The acetyl group's α-protons are acidic and can be deprotonated to form an enolate. This nucleophilic center can participate in a variety of classic carbon-carbon bond-forming reactions. One such reaction is the Henry Reaction (or Nitro-Aldol Reaction) , where the enolate could react with aldehydes or ketones to form β-hydroxy nitro compounds. organic-chemistry.orgwikipedia.org Exploration of this reactivity in this compound could lead to the synthesis of complex polyfunctional molecules.
Furthermore, the ketone itself is a site for diverse transformations. numberanalytics.com It can undergo nitrosation to form keto oximes, which are versatile synthetic intermediates. The aromatic nitro group is also a hub of reactivity, primarily through reduction to other nitrogen-containing functional groups like amines, nitroso compounds, or hydroxylamines. acs.orgorganic-chemistry.org Chelated ester enolates have been shown to react with nitroaromatic compounds in a 1,3-addition at the nitro group, a reaction that could be explored with this specific substrate. organic-chemistry.org
A particularly exciting frontier is the development of tandem or cascade reactions . wikipedia.org These processes, where multiple chemical transformations occur in a single pot, could leverage the dual reactivity of the ketone and nitro groups. nih.gov For instance, an initial reaction at one site could trigger a subsequent intramolecular reaction at the other, rapidly building molecular complexity from a relatively simple starting material. Investigating such sequences could provide streamlined access to novel heterocyclic scaffolds.
Development of Highly Efficient and Selective Catalytic Processes
Modern organic synthesis relies heavily on catalysis to achieve high efficiency and selectivity, and this compound presents several opportunities for catalytic innovation.
A primary focus would be the chemoselective reduction of the nitro group . This is a crucial transformation as the resulting aminoketone, 3'-amino-4',5'-dimethylacetophenone, is a valuable building block. The challenge lies in reducing the nitro group without affecting the ketone. acs.orgstackexchange.comechemi.com Research on related nitroacetophenones has demonstrated success with various catalytic systems. For example, Ruthenium on a titanium dioxide (anatase) support has shown exceptional selectivity (99.9%) for the reduction of 4-nitroacetophenone to 4-aminoacetophenone. rsc.orgresearchgate.net Similarly, iron(III) catalysts have been used for the chemoselective reduction of nitroarenes in the presence of other reactive groups like ketones. rsc.org Applying and optimizing these catalytic systems for this compound would be a significant advancement.
Another promising area is the catalytic C-H bond activation of the methyl groups. researchgate.netethernet.edu.etvirginia.edu This modern synthetic strategy allows for the direct functionalization of otherwise unreactive C-H bonds, offering an atom-economical way to introduce new substituents. nih.govmdpi.com Transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, could be employed to selectively activate the C-H bonds of the methyl groups on the aromatic ring, enabling their conversion into a wide range of other functional groups.
The table below illustrates representative yields for the selective reduction of a similar compound, 4-nitroacetophenone, highlighting the potential for high selectivity with the right choice of catalyst.
| Catalyst System | Reducing Agent | Product | Selectivity to Amine | Reference |
| Ru/TiO₂ (anatase) | H₂ | 4-Aminoacetophenone | >99.9% | rsc.orgresearchgate.net |
| Amine-bis(phenolate) Iron(III) | Triethoxysilane | 4-Aminoacetophenone | High | rsc.org |
| Sulfided Platinum | H₂ | Heteroaromatic amines | High | nih.gov |
This table shows data for the analogous compound 4-nitroacetophenone to illustrate the potential for selective catalytic reduction.
Integration of Machine Learning and AI in Synthetic Design and Prediction
ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of new ones. nih.gov This technology could be used to forecast the most likely products of a reaction involving this compound under various conditions, saving significant time and resources in the lab. Hybrid models that combine traditional quantum chemical calculations with machine learning have shown remarkable accuracy in predicting reaction barrier heights and selectivity for processes like nucleophilic aromatic substitution. rsc.org
Expanding Applications in Advanced Materials and Niche Chemical Technologies
Nitroaromatic compounds are foundational to many areas of materials science and technology, serving as precursors to dyes, high-performance polymers, and energetic materials. nih.govnih.govnih.gov The specific substitution pattern of this compound could give rise to novel materials with unique properties.
The combination of electron-donating methyl groups and an electron-withdrawing nitro group on the aromatic ring creates a "push-pull" electronic structure. This can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). Materials exhibiting ICT are of great interest for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as photocatalysts. Recent research on other functional dyes has shown that tuning the ICT character is crucial for optimizing catalytic performance. acs.orgacs.org
The derived amine, 3'-amino-4',5'-dimethylacetophenone, could serve as a monomer for the synthesis of novel polyamides or polyimides. The specific placement of the methyl groups could influence the polymer's solubility, thermal stability, and mechanical properties. Additionally, the unique electronic and structural features of this compound could be exploited in the development of niche chemical technologies, such as molecular sensors or components in redox-flow batteries, areas where tailored aromatic compounds are increasingly important.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3',4'-Dimethyl-5'-nitroacetophenone, and how do yields vary under different reaction conditions?
- Methodological Answer : The compound can be synthesized via nitration of 3',4'-dimethylacetophenone using mixed nitric-sulfuric acid. A study reported an 82% yield when using controlled nitration at 0–5°C . Alternative methods include Friedel-Crafts acylation of pre-nitrated toluene derivatives, though this requires careful regiochemical control to avoid byproducts like 2-nitro isomers . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the desired isomer.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : The aromatic proton signals in the δ 7.5–8.5 ppm range distinguish nitro-substituted regions. For example, the para-nitro group in 4'-nitroacetophenone derivatives shows distinct splitting patterns due to coupling with adjacent methyl groups .
- IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro functionality. A carbonyl stretch at ~1680 cm⁻¹ is characteristic of the acetyl group .
- Mass Spectrometry : Molecular ion peaks at m/z 209 (C₁₀H₁₁NO₃) and fragment ions at m/z 167 (loss of acetyl group) are diagnostic .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as a skin and eye irritant (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged storage, as nitroaromatics can degrade into hazardous byproducts (e.g., nitroso derivatives). For disposal, neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .
Advanced Research Questions
Q. How does this compound behave under catalytic hydrogenation conditions, and what intermediates are formed during reduction?
- Methodological Answer : Catalytic hydrogenation using Fe₂₅Ru₇₅@SILP at 120°C and 50 bar H₂ reduces the nitro group to an amine. Time-profile studies reveal intermediates such as hydroxylamine derivatives (m/z 195) and imine byproducts, detectable via GC-MS. Optimized conditions achieve >90% conversion to 3',4'-dimethyl-5'-aminoacetophenone within 6 hours . Competing pathways (e.g., over-reduction to methyl groups) can be suppressed by modulating H₂ pressure and catalyst loading .
Q. What mechanistic insights explain contradictory data on the stability of this compound under alkaline hydrolysis?
- Methodological Answer : Alkaline hydrolysis (e.g., 10% NaOH, 80°C) cleaves the acetyl group, yielding 3',4'-dimethyl-5'-nitrophenol. Conflicting reports on reaction rates (e.g., 50% vs. 70% conversion in 2 hours) arise from steric hindrance by methyl groups, which slows nucleophilic attack. Computational modeling (DFT) shows that ortho-methyl substituents increase activation energy by 15–20 kJ/mol compared to non-methylated analogs .
Q. How can this compound be utilized in pharmacological studies, particularly in oxidative stress assays?
- Methodological Answer : The compound’s nitro group acts as a pro-oxidant in Caenorhabditis elegans models. Pre-treatment (48 hours, 10 μM) enhances paraquat-induced oxidative stress, reducing median lifespan by 30%. Quantify effects via stress assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
